2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Overview
Description
The compound “2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex carbohydrate derivative It consists of a hexose sugar linked to multiple glucose units, which are further connected to a phenyl group substituted with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the hexose sugar and glucose units. The hexose sugar is typically synthesized through the hydrolysis of polysaccharides, followed by purification. The glucose units are then linked to the hexose sugar through glycosidic bonds. The final step involves the attachment of the phenyl group with a nitro substitution.
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Step 1: Synthesis of Hexose Sugar
- Hydrolysis of polysaccharides using acid or enzymatic methods.
- Purification through crystallization or chromatography.
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Step 2: Formation of Glycosidic Bonds
- Reaction of hexose sugar with glucose units in the presence of a glycosyl donor and acceptor.
- Catalysts such as acids or enzymes are used to facilitate the formation of glycosidic bonds.
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Step 3: Attachment of Phenyl Group
- Reaction of the glycosylated compound with a phenyl group substituted with a nitro group.
- Conditions include the use of organic solvents and catalysts to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrolysis of polysaccharides, followed by automated processes for glycosylation and attachment of the phenyl group. The use of bioreactors and continuous flow systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the glucose units, leading to the formation of gluconic acid derivatives.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group under suitable conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Use of electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products
Oxidation: Formation of gluconic acid derivatives.
Reduction: Formation of amino-substituted phenyl derivatives.
Substitution: Formation of various functionalized phenyl derivatives.
Scientific Research Applications
Chemistry
- Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
- Employed in the synthesis of complex oligosaccharides and glycoconjugates.
Biology
- Investigated for its role in cell signaling and recognition processes.
- Used in the study of carbohydrate-protein interactions.
Medicine
- Potential applications in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
- Explored for its anti-inflammatory and antimicrobial properties.
Industry
- Utilized in the production of biodegradable polymers and materials.
- Applied in the development of biosensors and diagnostic tools.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism and cell signaling. The glycosidic bonds and phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Maltose: A disaccharide consisting of two glucose units linked by an alpha-1,4-glycosidic bond.
Cellobiose: A disaccharide consisting of two glucose units linked by a beta-1,4-glycosidic bond.
Lactose: A disaccharide consisting of glucose and galactose units linked by a beta-1,4-glycosidic bond.
Uniqueness
- The presence of multiple glucose units linked to a hexose sugar and a phenyl group with a nitro substitution makes this compound unique.
- Its structural complexity and potential for functionalization offer diverse applications in various fields.
Properties
IUPAC Name |
2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65NO33/c44-5-13-19(50)20(51)26(57)38(66-13)72-33-15(7-46)68-40(28(59)22(33)53)74-35-17(9-48)70-42(30(61)24(35)55)76-36-18(10-49)71-41(31(62)25(36)56)75-34-16(8-47)69-39(29(60)23(34)54)73-32-14(6-45)67-37(27(58)21(32)52)65-12-3-1-11(2-4-12)43(63)64/h1-4,13-42,44-62H,5-10H2/t13?,14-,15-,16-,17-,18-,19?,20?,21-,22-,23-,24-,25-,26?,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38?,39-,40-,41-,42-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFSLPRCTKUSTG-ISTDFMJQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO33 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1112.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74173-30-1 | |
Record name | 4-Nitrophenyl-alpha-D-maltohexaoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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